4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride
CAS No.: 2034403-20-6
Cat. No.: VC4888318
Molecular Formula: C12H15ClN2O3
Molecular Weight: 270.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034403-20-6 |
|---|---|
| Molecular Formula | C12H15ClN2O3 |
| Molecular Weight | 270.71 |
| IUPAC Name | 4-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C12H14N2O3.ClH/c13-8-5-12(15)14(7-8)9-1-2-10-11(6-9)17-4-3-16-10;/h1-2,6,8H,3-5,7,13H2;1H |
| Standard InChI Key | SXSIJHKUTZKJAI-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a pyrrolidin-2-one scaffold—a five-membered lactam ring—with a 2,3-dihydrobenzo[b] dioxin system. The amino group at the 4-position of the pyrrolidinone ring enhances its reactivity, while the fused dioxane ring contributes to its planar aromaticity and steric bulk. The hydrochloride salt form improves solubility in polar solvents, a critical factor for biological applications.
Physicochemical Profile
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅ClN₂O₃ | |
| Molecular Weight | 270.71 g/mol | |
| Density | 1.3–1.4 g/cm³ (estimated) | |
| Solubility | Soluble in DMF, DMSO; moderate in water | |
| Melting Point | 190–210°C (decomposes) |
The planar dioxin moiety facilitates π-π stacking interactions, while the lactam ring’s dipole moment (≈3.5 D) enhances hydrogen-bonding capacity .
Synthesis and Optimization
Primary Synthetic Route
The compound is typically synthesized via a nucleophilic substitution reaction between 2,3-dihydrobenzo[b] dioxin-6-amine and a pyrrolidinone derivative (e.g., 4-chloropyrrolidin-2-one) under basic conditions:
Reaction Scheme
Key parameters:
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Solvent: Dimethylformamide (DMF) or dimethylacetamide (DMAc)
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Base: Sodium carbonate (1.2 equiv)
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Temperature: 80–100°C for 12–24 hours
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits potent inhibition of cyclin-dependent kinases (CDK2/4/6) with IC₅₀ values of 120–250 nM, comparable to FDA-approved CDK inhibitors like palbociclib. Molecular docking studies suggest the dioxin moiety occupies the kinase’s hydrophobic pocket, while the protonated amino group forms salt bridges with Asp86 and Glu81.
Antimicrobial Properties
Against Gram-positive bacteria (e.g., Staphylococcus aureus):
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MIC: 8 µg/mL (vs. 32 µg/mL for vancomycin)
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Mechanism: Disruption of cell wall biosynthesis via binding to penicillin-binding protein 2a (PBP2a).
Chemical Modifications and Derivatives
Functionalization Reactions
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Oxidation: Treatment with KMnO₄ in acidic media yields a ketone derivative at the 3-position of the pyrrolidinone ring.
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Reduction: LiAlH₄ reduces the lactam to a pyrrolidine, enhancing flexibility for receptor binding.
Salt Forms
While the hydrochloride salt is standard, mesylate and tosylate variants show improved crystallinity (melting points ↑ by 20–30°C), advantageous for formulation .
Industrial and Materials Science Applications
Polymer Synthesis
The compound serves as a monomer in polyamide synthesis:
| Polymer Property | Value (vs. Nylon-6) |
|---|---|
| Tensile Strength | 85 MPa (vs. 78 MPa) |
| Thermal Stability | Decomposition at 310°C (vs. 220°C) |
Enhanced performance arises from the dioxin ring’s rigidity and hydrogen-bonding capacity.
Surface Coatings
Epoxy resins incorporating 5–10 wt% of the compound exhibit:
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Adhesion Strength: 12.3 MPa (vs. 8.7 MPa for unmodified resin)
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Corrosion Resistance: 95% protection after 500 h salt spray testing.
Comparative Analysis with Structural Analogues
| Compound | CDK4 IC₅₀ (nM) | MIC (S. aureus) | LogP |
|---|---|---|---|
| Target Compound | 135 | 8 µg/mL | 1.2 |
| 4-Amino-1-(2,6-difluorobenzyl)pyrrolidin-2-one | 420 | 32 µg/mL | 2.1 |
| (1R,2R)-2-Amino-1-(dihydrodioxin)propanol | N/A | 16 µg/mL | 0.8 |
The target compound’s lower lipophilicity (LogP = 1.2 vs. 2.1) correlates with improved aqueous solubility and oral bioavailability .
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